N-[(2,6-Difluorophenyl)methyl]-N'-(5-methylpyridin-2-yl)thiourea
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Overview
Description
N-[(2,6-Difluorophenyl)methyl]-N’-(5-methylpyridin-2-yl)thiourea is a chemical compound with the molecular formula C14H13F2N3S. It is known for its unique structure, which includes a thiourea group bonded to both a difluorophenyl and a methylpyridinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-Difluorophenyl)methyl]-N’-(5-methylpyridin-2-yl)thiourea typically involves the reaction of 2,6-difluorobenzyl chloride with 5-methyl-2-pyridinethiourea under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-Difluorophenyl)methyl]-N’-(5-methylpyridin-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
N-[(2,6-Difluorophenyl)methyl]-N’-(5-methylpyridin-2-yl)thiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2,6-Difluorophenyl)methyl]-N’-(5-methylpyridin-2-yl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Difluorophenyl)thiourea: Similar structure but lacks the pyridinyl group.
N-(2,6-Dimethylphenyl)piperidine-2-carboxamide: Similar in having a substituted aromatic ring but differs in the functional groups and overall structure.
Uniqueness
N-[(2,6-Difluorophenyl)methyl]-N’-(5-methylpyridin-2-yl)thiourea is unique due to the presence of both difluorophenyl and methylpyridinyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
835629-67-9 |
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Molecular Formula |
C14H13F2N3S |
Molecular Weight |
293.34 g/mol |
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]-3-(5-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C14H13F2N3S/c1-9-5-6-13(17-7-9)19-14(20)18-8-10-11(15)3-2-4-12(10)16/h2-7H,8H2,1H3,(H2,17,18,19,20) |
InChI Key |
CTFQCWSBEKPPAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NCC2=C(C=CC=C2F)F |
Origin of Product |
United States |
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